molecular formula C23H24O8 B12571055 Dimethyl bis[2-(4-methoxyphenyl)-2-oxoethyl]propanedioate CAS No. 485819-17-8

Dimethyl bis[2-(4-methoxyphenyl)-2-oxoethyl]propanedioate

Katalognummer: B12571055
CAS-Nummer: 485819-17-8
Molekulargewicht: 428.4 g/mol
InChI-Schlüssel: VZJYCNRGUSIILQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl bis[2-(4-methoxyphenyl)-2-oxoethyl]propanedioate is a chemical compound known for its unique structure and properties It is characterized by the presence of two methoxyphenyl groups attached to a propanedioate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl bis[2-(4-methoxyphenyl)-2-oxoethyl]propanedioate typically involves the reaction of dimethyl malonate with 4-methoxybenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the final product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl bis[2-(4-methoxyphenyl)-2-oxoethyl]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Dimethyl bis[2-(4-methoxyphenyl)-2-oxoethyl]propanedioate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Dimethyl bis[2-(4-methoxyphenyl)-2-oxoethyl]propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dimethyl bis[2-(4-methoxyphenyl)-2-oxoethyl]propanedioate is unique due to its specific structural features, which confer distinct reactivity and properties. Its methoxyphenyl groups and propanedioate backbone make it a versatile compound in various chemical reactions and applications .

Eigenschaften

CAS-Nummer

485819-17-8

Molekularformel

C23H24O8

Molekulargewicht

428.4 g/mol

IUPAC-Name

dimethyl 2,2-bis[2-(4-methoxyphenyl)-2-oxoethyl]propanedioate

InChI

InChI=1S/C23H24O8/c1-28-17-9-5-15(6-10-17)19(24)13-23(21(26)30-3,22(27)31-4)14-20(25)16-7-11-18(29-2)12-8-16/h5-12H,13-14H2,1-4H3

InChI-Schlüssel

VZJYCNRGUSIILQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=C(C=C2)OC)(C(=O)OC)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.